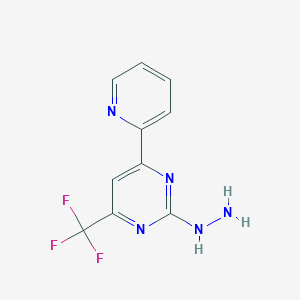
2-Hydrazino-6-(pyridin-2-yl)-4-(trifluoromethyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydrazino-6-(pyridin-2-yl)-4-(trifluoromethyl)pyrimidine is a chemical compound known for its unique structure and properties It contains a pyrimidine ring substituted with a hydrazino group, a pyridin-2-yl group, and a trifluoromethyl group
Métodos De Preparación
The synthesis of 2-Hydrazino-6-(pyridin-2-yl)-4-(trifluoromethyl)pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate pyrimidine and pyridine derivatives.
Reaction Conditions: The hydrazino group is introduced through a reaction with hydrazine hydrate under controlled conditions.
Trifluoromethylation: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
2-Hydrazino-6-(pyridin-2-yl)-4-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:
Oxidation: The hydrazino group can be oxidized to form azo or azoxy derivatives.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The pyridin-2-yl and trifluoromethyl groups can undergo substitution reactions with various nucleophiles or electrophiles.
Common Reagents and Conditions: Reagents such as hydrogen peroxide, sodium borohydride, and halogenating agents are commonly used in these reactions. Conditions typically involve controlled temperatures and solvents like ethanol or dichloromethane.
Major Products: The major products formed from these reactions include azo compounds, hydrazine derivatives, and substituted pyrimidines.
Aplicaciones Científicas De Investigación
2-Hydrazino-6-(pyridin-2-yl)-4-(trifluoromethyl)pyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-Hydrazino-6-(pyridin-2-yl)-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to various biological effects.
Pathways Involved: It can modulate signaling pathways involved in cell growth, apoptosis, and immune response.
Comparación Con Compuestos Similares
2-Hydrazino-6-(pyridin-2-yl)-4-(trifluoromethyl)pyrimidine can be compared with similar compounds such as:
2-Hydrazino-4-(trifluoromethyl)pyrimidine: Lacks the pyridin-2-yl group, which may affect its biological activity.
6-(Pyridin-2-yl)-4-(trifluoromethyl)pyrimidine: Lacks the hydrazino group, which may influence its reactivity and applications.
2-Hydrazino-6-(pyridin-2-yl)pyrimidine:
The unique combination of the hydrazino, pyridin-2-yl, and trifluoromethyl groups in this compound contributes to its distinct properties and makes it a valuable compound for scientific research and industrial applications.
Propiedades
Fórmula molecular |
C10H8F3N5 |
|---|---|
Peso molecular |
255.20 g/mol |
Nombre IUPAC |
[4-pyridin-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]hydrazine |
InChI |
InChI=1S/C10H8F3N5/c11-10(12,13)8-5-7(16-9(17-8)18-14)6-3-1-2-4-15-6/h1-5H,14H2,(H,16,17,18) |
Clave InChI |
ZCKLKYQHRQGDLA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)C2=CC(=NC(=N2)NN)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]cyclopropanesulfonamide](/img/structure/B13720567.png)
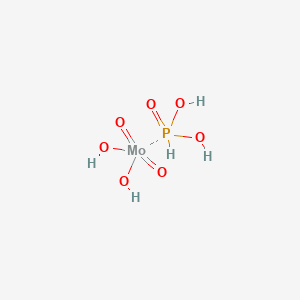
![(1S,2R,9R)-11-methyl-7,11-diazatricyclo[7.3.1.02,7]tridecane](/img/structure/B13720584.png)
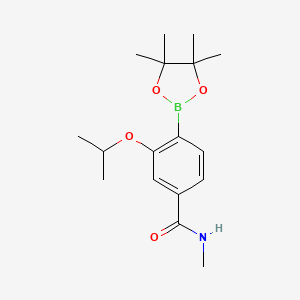

![[5-[5-(Hydroxymethyl)-2-phenyl-1,3-dioxolan-4-yl]-2-phenyl-1,3-dioxolan-4-yl]methanol](/img/structure/B13720609.png)

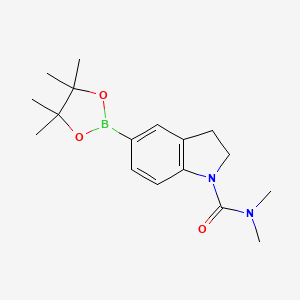
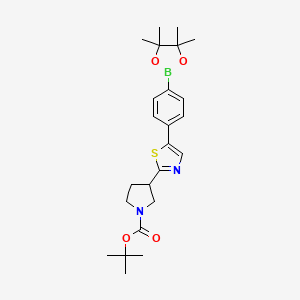


![7-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-methylchromen-2-one](/img/structure/B13720646.png)
